molecular formula C19H17NO4S B4282078 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide

Cat. No. B4282078
M. Wt: 355.4 g/mol
InChI Key: BDLIXILCQJVHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide, also known as BN 80927, is a chemical compound that has been studied for its potential therapeutic effects in various fields of scientific research. This compound has shown promising results in the treatment of various diseases and disorders, and its mechanism of action is still being explored.

Mechanism of Action

The exact mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide 80927 is still being explored. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide 80927 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide 80927 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide 80927 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide 80927 in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that its mechanism of action is still being explored, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for the study of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide 80927. One area of research is the development of more potent and selective inhibitors of COX-2 and PLA2, which could lead to the development of more effective anti-inflammatory drugs. Another area of research is the exploration of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide 80927's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide 80927 analogues could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide 80927 has been studied for its potential therapeutic effects in various fields of scientific research. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-naphthalenesulfonamide 80927 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-13(15-7-9-18-19(11-15)24-12-23-18)20-25(21,22)17-8-6-14-4-2-3-5-16(14)10-17/h2-11,13,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLIXILCQJVHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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